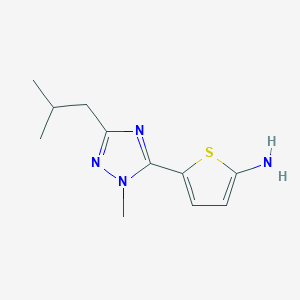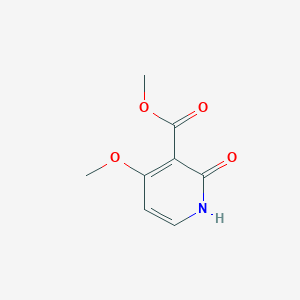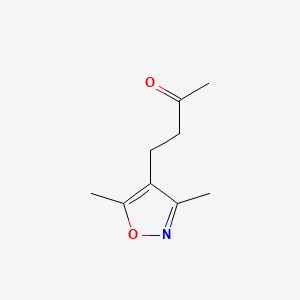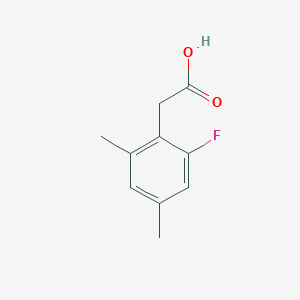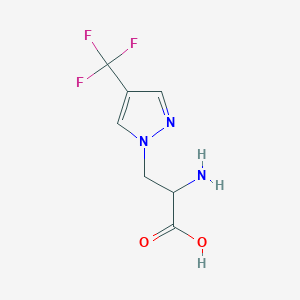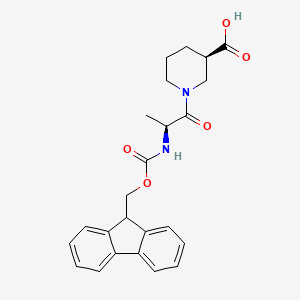
(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring and a fluorenylmethoxycarbonyl group. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, formation of the piperidine ring, and introduction of the fluorenylmethoxycarbonyl group. Common reagents used in these steps include protecting agents like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process. These methods allow for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the piperidine ring may lead to the formation of piperidone derivatives, while reduction may yield piperidine alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid analogs: These compounds have similar structures but may differ in the substituents on the piperidine ring or the fluorenylmethoxycarbonyl group.
Piperidine derivatives: Compounds with a piperidine ring but different functional groups attached, such as piperidine carboxylic acids or piperidine amides.
Fluorenylmethoxycarbonyl derivatives: Compounds with the fluorenylmethoxycarbonyl group but different core structures, such as amino acids or peptides.
Uniqueness
The uniqueness of (3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various molecules makes it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(3R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29)/t15-,16+/m0/s1 |
InChI Key |
IGQNDNHOEVYVSD-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



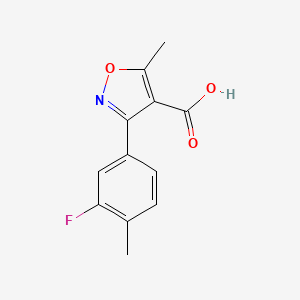
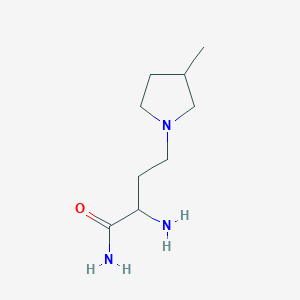
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
